Home > Products > Screening Compounds P140620 > 1-{[1-(3,4-Difluorophenyl)-1H-tetraazol-5-yl]methyl}piperazine
1-{[1-(3,4-Difluorophenyl)-1H-tetraazol-5-yl]methyl}piperazine - 1105194-87-3

1-{[1-(3,4-Difluorophenyl)-1H-tetraazol-5-yl]methyl}piperazine

Catalog Number: EVT-1750020
CAS Number: 1105194-87-3
Molecular Formula: C12H14F2N6
Molecular Weight: 280.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) [, ]

Compound Description: Hu7691 is a potent and selective Akt inhibitor. It shows a 24-fold selectivity for Akt1 over Akt2, promising kinase selectivity, and excellent anticancer cell proliferation potency []. Importantly, Hu7691 exhibits a low activity in inducing HaCaT apoptosis, indicating an improved cutaneous safety profile compared to earlier Akt inhibitors []. This compound has entered clinical trials following IND application approval by the NMPA [].

2. (S)-3-[3,4-Difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl Acid Methyl Ester (JNJ-27141491) []

Compound Description: JNJ-27141491 is a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 []. It effectively suppresses hCCR2-mediated functions, such as MCP-1-induced guanosine 5′-O-(3-[35S]thio)triphosphate binding and leukocyte chemotaxis []. JNJ-27141491 demonstrated oral anti-inflammatory activity in transgenic hCCR2-expressing mice, highlighting its therapeutic potential [].

3. (2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4- hydroxy-N-((3S)-2-oxo-5- phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide []

Compound Description: This compound belongs to the benzodiazepine class and acts as a potent gamma-secretase inhibitor []. With an IC50 of 0.06 nM, it demonstrates excellent in vitro potency against gamma-secretase, making it a potential therapeutic candidate for Alzheimer's disease [].

4. 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives []

Compound Description: This group of compounds, containing an indole scaffold linked to a substituted piperazine ring, was investigated for its cytotoxic activity []. Notably, compound 3s, bearing a 3,4-dichlorophenyl substituent on the piperazine ring, displayed significant cytotoxicity against liver, breast, and colon cancer cell lines, exceeding the potency of 5-fluorouracil [].

5. 3-(2,4-difluorophenyl)-6-{2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy}-2-phenylpyridine (PPA250) []

Compound Description: PPA250 is an inhibitor of inducible nitric oxide synthase (iNOS) dimerization []. It exhibits therapeutic potential against inflammatory and autoimmune diseases by suppressing the production of NO []. Preclinical studies showed that PPA250 could suppress the development of arthritis in animal models and reduce serum NO concentrations [].

Overview

1-{[1-(3,4-Difluorophenyl)-1H-tetraazol-5-yl]methyl}piperazine is a synthetic compound that belongs to the class of piperazine derivatives. It features a piperazine ring substituted with a tetraazole moiety and a difluorophenyl group, which contributes to its unique chemical properties and potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural characteristics, which may influence its pharmacological profiles.

Source and Classification

This compound can be classified under heterocyclic compounds, specifically as a substituted piperazine derivative. The presence of the tetraazole ring, a five-membered aromatic ring containing four nitrogen atoms, classifies it further as a nitrogen-rich heterocycle. The difluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-{[1-(3,4-Difluorophenyl)-1H-tetraazol-5-yl]methyl}piperazine typically involves several key steps:

  1. Formation of Tetraazole: The initial step often includes the reaction of 3,4-difluorobenzyl halides with sodium azide to form the corresponding azide intermediate, which is then cyclized to form the tetraazole ring. This reaction can be facilitated by heating under acidic or basic conditions.
  2. Piperazine Ring Formation: The tetraazole intermediate is then reacted with piperazine. This can be achieved through nucleophilic substitution where the piperazine nitrogen attacks an electrophilic center on the tetraazole derivative.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological evaluation.

The detailed synthesis pathway may vary depending on the specific reagents and conditions used, but these steps outline the general approach taken in laboratory settings .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-{[1-(3,4-Difluorophenyl)-1H-tetraazol-5-yl]methyl}piperazine can be represented as follows:

  • Molecular Formula: C_{10}H_{12}F_{2}N_{6}
  • Molecular Weight: Approximately 256.25 g/mol
  • Structural Features:
    • A piperazine ring (C_{4}H_{10}N_{2})
    • A tetraazole ring (C_{2}H_{2}N_{4})
    • A difluorophenyl group (C_{6}H_{3}F_{2})

The compound's three-dimensional structure can be analyzed using computational chemistry methods or X-ray crystallography if available, providing insights into its steric and electronic properties.

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 1-{[1-(3,4-Difluorophenyl)-1H-tetraazol-5-yl]methyl}piperazine can include:

  • Electrophilic Substitution: The difluorophenyl group may undergo electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms.
  • Nucleophilic Reactions: The piperazine nitrogen atoms can act as nucleophiles in various reactions, potentially leading to the formation of more complex derivatives or conjugates with other pharmacophores.

The compound's stability and reactivity will depend on factors such as solvent effects, temperature, and the presence of catalysts .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-{[1-(3,4-Difluorophenyl)-1H-tetraazol-5-yl]methyl}piperazine include:

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: The melting point is expected to be in the range of 180–190 °C based on similar derivatives.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water.

Chemical properties may include stability under standard laboratory conditions but could vary with exposure to light or moisture .

Applications

Scientific Uses

Due to its structural characteristics, 1-{[1-(3,4-Difluorophenyl)-1H-tetraazol-5-yl]methyl}piperazine has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases.
  • Biochemical Research: Investigating its role as a probe in studying receptor interactions or enzyme activity.

Further research into this compound could yield valuable insights into its therapeutic potential across various medical fields .

Introduction to Piperazine-Tetrazole Hybrid Scaffolds in Medicinal Chemistry

Historical Evolution of Piperazine Derivatives in Drug Discovery

Piperazine derivatives have undergone substantial evolution in medicinal chemistry, transitioning from simple anthelmintic applications to becoming privileged structural motifs in CNS-active and antimicrobial pharmaceuticals. Early piperazine-containing drugs like piprazine citrate (introduced in the 1950s) established the scaffold's fundamental pharmacokinetic advantages, including favorable water solubility and moderate blood-brain barrier permeability. Second-generation developments exploited piperazine's capacity as a conformational constraint and hydrogen-bonding modulator, exemplified by the antidepressant trazodone (1970s) and the antipsychotic quetiapine (1990s), which demonstrated enhanced receptor selectivity profiles compared to earlier agents. Contemporary drug design leverages piperazine as a versatile spacer that optimally positions pharmacophoric elements while maintaining favorable physicochemical properties, particularly when combined with heterocyclic systems like tetrazoles [5] [7].

Table 1: Evolution of Piperazine-Containing Pharmaceuticals

GenerationTime PeriodRepresentative DrugsTherapeutic Advancements
First Generation1950s-1960sPiperazine citrate, BuclizineAnthelmintic activity, Antihistaminic properties
Second Generation1970s-1990sTrazodone, QuetiapineImproved CNS penetration, Enhanced receptor selectivity
Modern Hybrids2000s-PresentTetrazole-piperazine conjugatesDual-targeting capability, Metabolic stability enhancement

The structural diversification of piperazine derivatives accelerated significantly with the recognition that N-substitution patterns dramatically influence pharmacological profiles. Piperazine's diamino functionality provides two distinct nitrogen atoms for derivatization – the more nucleophilic secondary amine (often acylated or alkylated) and the tertiary amine (commonly incorporated into aromatic systems). This versatility is exemplified in the 1-{[1-(3,4-difluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine scaffold, where the piperazine nitrogen serves as a conjugation point for diverse carbonyl-containing groups (indole, adamantane, p-methoxybenzyl) while maintaining favorable aqueous solubility and passive diffusion characteristics [3] [4] [5]. This adaptability has cemented piperazine's status as an indispensable building block in rational drug design, particularly for CNS targets requiring balanced lipophilicity and hydrogen-bonding capacity.

Role of Tetrazole Moieties in Bioisosteric Replacement Strategies

The tetrazole ring system serves as a highly effective carboxylic acid bioisostere due to its similar pKa range (approximately 4.5-4.9) and ability to participate in dipole-dipole interactions and coordinate metal ions. This bioisosteric replacement strategy provides significant advantages in drug design, including enhanced metabolic stability by resisting esterase-mediated hydrolysis, improved membrane permeability through reduced polarity, and increased oral bioavailability via decreased ionization at physiological pH [5]. Within the 1-{[1-(3,4-difluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine scaffold, the tetrazole moiety is strategically positioned as a lipophilic aromatic surrogate that maintains the spatial and electronic properties of the original phenyl ring while introducing favorable pharmacokinetic properties not achievable with carboxylic acid analogs.

Table 2: Bioisosteric Comparison: Tetrazole vs. Carboxylic Acid

PropertyTetrazoleCarboxylic AcidPharmacological Advantage
pKa4.5-4.94.2-4.8Similar ionization profile
Metabolic StabilityHigh (resistant to hydrolysis)Low (vulnerable to esterases)Extended half-life
Lipophilicity (logP)Higher by ~0.5-1.0 log unitsLowerEnhanced membrane permeability
TPSA (Ų)~50~40Moderate impact on solubility
H-Bonding Capacity2-3 acceptors2 acceptors/donorsImproved target engagement

The 1,5-disubstituted tetrazole configuration present in these hybrid molecules exhibits superior metabolic resistance compared to the 2,5-regioisomer, particularly against hepatic cytochrome P450-mediated oxidation. This stability advantage is evidenced in the VulcanChem compound (C₂₁H₁₉F₂N₇O), where the tetrazole linkage between the 3,4-difluorophenyl group and piperazine methylene bridge remains intact under physiological conditions, maintaining structural integrity during biological evaluation [4]. Quantum mechanical studies indicate that the tetrazole's partial negative charge distribution facilitates electrostatic complementarity with target proteins, particularly those with cationic binding pockets, explaining the observed potency in antimicrobial assays where these compounds demonstrate dual inhibition of DNA gyrase (IC₅₀ = 0.78 µM) and penicillin-binding protein 2a (IC₅₀ = 1.2 µM) [4]. The bioisosteric flexibility of the tetrazole ring thus enables medicinal chemists to optimize ADME properties without compromising target engagement.

Synergistic Effects of Difluorophenyl Substitution on Pharmacokinetic Profiles

The strategic incorporation of 3,4-difluorophenyl substitution in piperazine-tetrazole hybrids confers multifaceted advantages to both pharmacodynamic and pharmacokinetic properties. Fluorine's strong electronegativity induces a dipole moment enhancement that strengthens binding interactions with target proteins through electrostatic complementarity, while simultaneously modulating the compound's electronic distribution to reduce oxidative metabolism. This dual functionality is exemplified in derivatives where the difluorophenyl group is directly conjugated to the tetrazole nitrogen, creating an electron-deficient aromatic system that demonstrates remarkable resistance to cytochrome P450-mediated oxidation [3] [4]. Calculated physicochemical parameters for these compounds consistently show optimal logP values (3.2 ± 0.3) and polar surface areas (98.6 ± 5 Ų) that support both gastrointestinal absorption and potential blood-brain barrier penetration, addressing key challenges in CNS drug development.

The ortho-difluoro pattern specifically disrupts molecular planarity through steric and electronic effects, reducing crystalline packing efficiency and thereby enhancing aqueous solubility. This geometric perturbation is crucial for maintaining bioavailability in highly lipophilic scaffolds. Antimicrobial testing against S. aureus (MIC₅₀ = 8 µg/mL) and C. albicans (MIC₅₀ = 16 µg/mL) demonstrates that the difluorophenyl moiety significantly enhances potency compared to monofluoro or non-halogenated analogs, likely through improved membrane penetration and target binding affinity [4]. The synergistic effects between the fluorine atoms and tetrazole ring create a unique electronic environment that stabilizes the molecule's bioactive conformation, as evidenced by quantum mechanical calculations identifying a 12.3 kcal/mol energy difference between global minimum and alternative conformers [4].

Table 3: Pharmacokinetic Impact of Difluorophenyl Substitution in Piperazine-Tetrazole Hybrids

Parameter3,4-Difluorophenyl AnalogsNon-Fluorinated AnalogsFunctional Significance
Predicted GI AbsorptionHigh (94%)Moderate (75-80%)Enhanced oral bioavailability
CYP2D6 Inhibition Probability0.820.45-0.60Drug-drug interaction potential
Microsomal Half-life~6.3 hours~2.8 hoursReduced dosing frequency
CNS MPO Score0.650.30-0.45Improved brain penetration
Plasma Protein Binding88-92%75-82%Influenced volume of distribution

Structural diversification at the piperazine nitrogen further demonstrates the versatility of this core scaffold. Acylation with adamantane-1-carbonyl (yielding C₂₃H₂₈F₂N₆O) significantly increases molecular weight (442.5 g/mol) and lipophilicity, creating compounds with distinct target selectivity profiles, potentially toward viral neuraminidases or influenza proteases that recognize polycyclic systems [3]. Conversely, conjugation with indole-3-carbonyl (C₂₁H₁₉F₂N₇O) maintains favorable physicochemical parameters (MW 423.43 g/mol) while introducing hydrogen-bonding capacity that enhances kinase inhibition potential [4]. These strategic modifications, anchored by the difluorophenyl-tetrazole pharmacophore, enable precise optimization of drug-like properties for specific therapeutic applications without compromising the core scaffold's inherent advantages.

Properties

CAS Number

1105194-87-3

Product Name

1-{[1-(3,4-Difluorophenyl)-1H-tetraazol-5-yl]methyl}piperazine

IUPAC Name

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazine

Molecular Formula

C12H14F2N6

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C12H14F2N6/c13-10-2-1-9(7-11(10)14)20-12(16-17-18-20)8-19-5-3-15-4-6-19/h1-2,7,15H,3-6,8H2

InChI Key

DZSGGHPJAXBSGB-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=NN=NN2C3=CC(=C(C=C3)F)F

Canonical SMILES

C1CN(CCN1)CC2=NN=NN2C3=CC(=C(C=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.